3-(4-Fluorophenyl)-propanoic acid tert-butyl ester
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Overview
Description
3-(4-Fluorophenyl)-propanoic acid tert-butyl ester is an organic compound that belongs to the class of esters. It is characterized by the presence of a fluorophenyl group attached to a propanoic acid moiety, which is further esterified with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-propanoic acid tert-butyl ester typically involves the esterification of 3-(4-Fluorophenyl)-propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of flow reactors also enhances the safety and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-propanoic acid tert-butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions on the fluorophenyl ring.
Major Products Formed
Hydrolysis: 3-(4-Fluorophenyl)-propanoic acid and tert-butyl alcohol.
Reduction: 3-(4-Fluorophenyl)-propanol.
Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Fluorophenyl)-propanoic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The ester is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-propanoic acid tert-butyl ester involves its interaction with various molecular targets. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. The fluorophenyl group can also interact with biological receptors, influencing the compound’s pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-propanoic acid tert-butyl ester
- 3-(4-Bromophenyl)-propanoic acid tert-butyl ester
- 3-(4-Methylphenyl)-propanoic acid tert-butyl ester
Uniqueness
The presence of the fluorine atom in 3-(4-Fluorophenyl)-propanoic acid tert-butyl ester imparts unique electronic properties to the compound. Fluorine is highly electronegative, which can influence the reactivity and stability of the ester. This makes the compound distinct from its chloro, bromo, and methyl analogs, which have different electronic and steric effects.
Properties
IUPAC Name |
tert-butyl 3-(4-fluorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTAAQZKHSYXPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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